

# Application Notes and Protocols: ACTH (11-24) in Competitive Binding Assays

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## Compound of Interest

Compound Name: Acth (11-24)

Cat. No.: B550168

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## Introduction

Adrenocorticotrophic hormone (ACTH) is a pivotal peptide hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily regulating cortisol and corticosterone production. It exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor. The ACTH molecule comprises 39 amino acids, and various fragments of this peptide exhibit distinct biological activities. **ACTH (11-24)**, a specific fragment of the full-length hormone, has been identified as a competitive antagonist of the ACTH receptor.[1][2][3] This property makes it a valuable tool in research and drug development for studying the structure-function relationship of the ACTH-MC2R interaction and for the development of novel therapeutics targeting conditions of ACTH excess.

These application notes provide a comprehensive overview of the use of **ACTH (11-24)** in competitive binding assays, including detailed protocols and quantitative data to facilitate its application in the laboratory.

## Data Presentation

The following tables summarize the quantitative data from competitive binding and functional assays involving **ACTH (11-24)** and related peptides.

Table 1: Binding Affinity and Antagonist Activity of ACTH Peptides

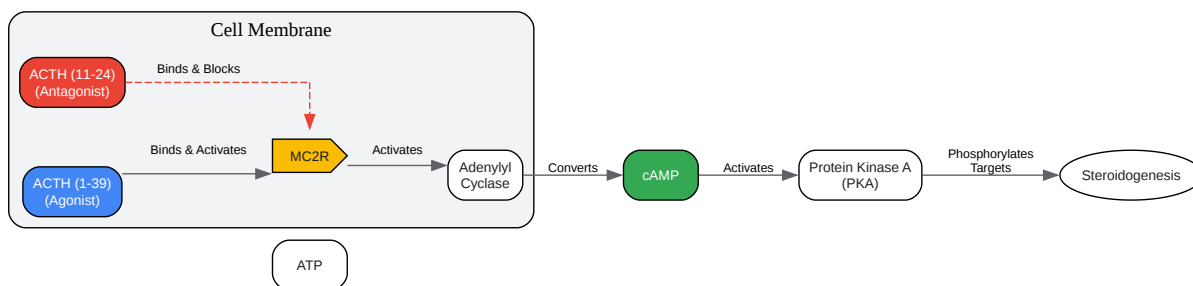
| Peptide      | Receptor            | Cell Line | Assay Type          | Parameter | Value                   | Reference |
|--------------|---------------------|-----------|---------------------|-----------|-------------------------|-----------|
| ACTH (11-24) | Mouse ACTH Receptor | HeLa      | Competitive Binding | IC50      | $\sim 10^{-9}$ M        | [1]       |
| ACTH (11-24) | Human ACTH Receptor | -         | Competitive Binding | pKd       | 9.0                     | [4]       |
| ACTH (1-39)  | Mouse ACTH Receptor | HeLa      | Competitive Binding | KD        | $0.84 \times 10^{-9}$ M |           |
| ACTH (1-24)  | Mouse ACTH Receptor | HeLa      | Competitive Binding | KD        | $0.94 \times 10^{-9}$ M |           |
| ACTH (7-39)  | Mouse ACTH Receptor | HeLa      | Competitive Binding | IC50      | $\sim 10^{-9}$ M        |           |

Table 2: Functional Activity of ACTH Peptides

| Peptide      | Receptor            | Cell Line | Assay Type      | Parameter        | Value                   | Reference |
|--------------|---------------------|-----------|-----------------|------------------|-------------------------|-----------|
| ACTH (11-24) | Mouse ACTH Receptor | HeLa      | cAMP Generation | Agonist Activity | Devoid                  |           |
| ACTH (1-24)  | Mouse ACTH Receptor | HeLa      | cAMP Generation | EC50             | $7.5 \times 10^{-12}$ M |           |
| ACTH (1-39)  | Mouse ACTH Receptor | HeLa      | cAMP Generation | EC50             | $57 \times 10^{-12}$ M  |           |
| ACTH (1-17)  | Mouse ACTH Receptor | HeLa      | cAMP Generation | EC50             | $49 \times 10^{-12}$ M  |           |

## Signaling Pathway

ACTH binding to the MC2R activates a Gs-protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) via adenylyl cyclase. This signaling cascade is crucial for steroidogenesis in the adrenal cortex. **ACTH (11-24)** acts as a competitive antagonist, binding to the MC2R without initiating this downstream signaling, thereby blocking the action of full-length ACTH.



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**Figure 1.** Simplified signaling pathway of ACTH and the antagonistic action of **ACTH (11-24)**.

## Experimental Protocols

### Protocol 1: Competitive Radioligand Binding Assay for ACTH (11-24)

This protocol is a generalized procedure based on methodologies described in the literature for assessing the binding of ACTH fragments to the ACTH receptor (MC2R).

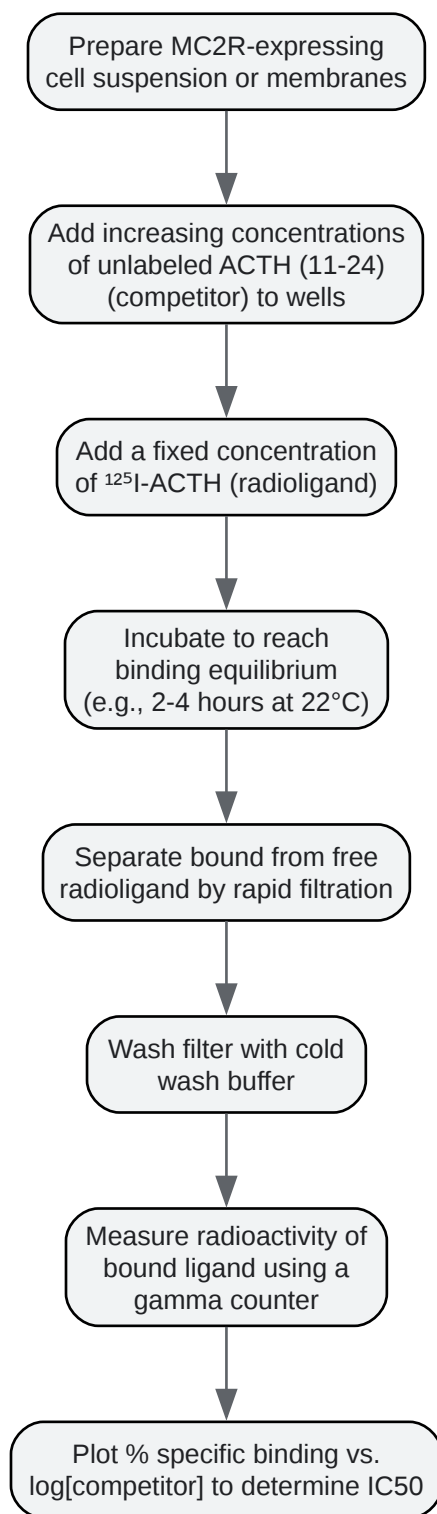
**Objective:** To determine the binding affinity (IC<sub>50</sub>) of **ACTH (11-24)** for the MC2R by measuring its ability to compete with a radiolabeled ACTH analog.

**Materials:**

- Cells: A stable cell line expressing the MC2R (e.g., HeLa or CHO cells transfected with the MC2R gene).
- Radioligand: <sup>125</sup>I-labeled ACTH (1-24) or ACTH (1-39).
- Competitor: **ACTH (11-24)** peptide.
- Positive Control: Unlabeled ACTH (1-39) or ACTH (1-24).

- Binding Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 0.2% BSA, pH 7.4).
- Wash Buffer: (e.g., Cold PBS with 0.1% BSA).
- Scintillation Fluid.
- Gamma Counter.
- 96-well plates.

Workflow Diagram:



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**Figure 2.** Workflow for a competitive radioligand binding assay.

Procedure:

- Cell Preparation: Culture MC2R-expressing cells to confluency. Harvest the cells and prepare either a whole-cell suspension or membrane fractions. Resuspend in binding buffer to a predetermined concentration.
- Assay Setup: In a 96-well plate, add the binding buffer.
- Competitor Addition: Add increasing concentrations of **ACTH (11-24)** to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ACTH (1-39)).
- Radioligand Addition: Add a fixed, subsaturating concentration of  $^{125}\text{I}$ -ACTH to all wells.
- Cell Addition: Add the cell suspension or membrane preparation to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to allow binding to reach equilibrium (e.g., 2-4 hours).
- Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measurement: Determine the amount of bound radioactivity on the filters using a gamma counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value of **ACTH (11-24)**.

## Protocol 2: Functional Antagonism Assay (cAMP Measurement)

This protocol outlines a method to assess the functional antagonist activity of **ACTH (11-24)** by measuring its effect on ACTH-stimulated cAMP production.

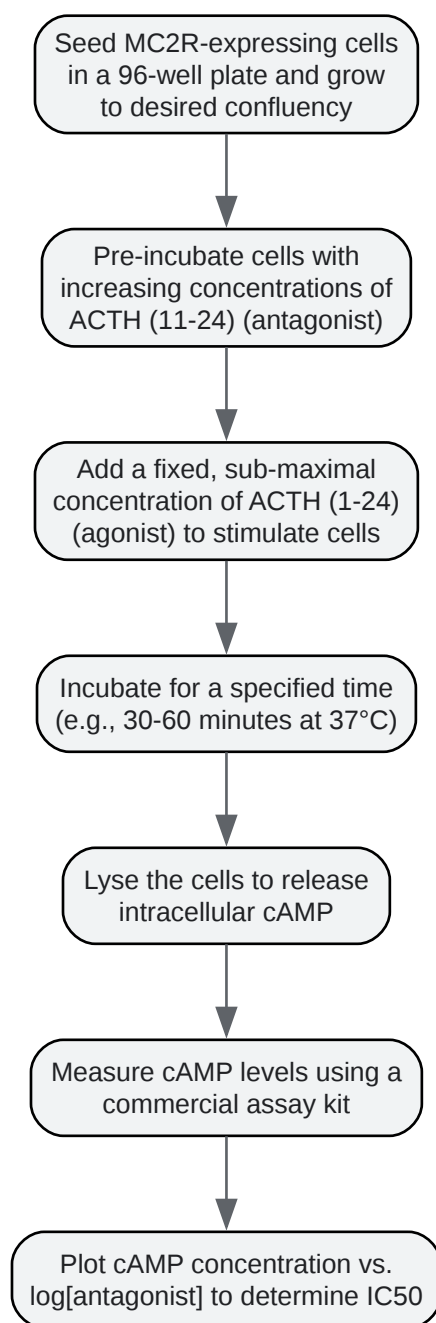
Objective: To determine the ability of **ACTH (11-24)** to inhibit cAMP production induced by an ACTH agonist.

Materials:

- Cells: MC2R-expressing cells (e.g., HeLa or Y1 mouse adrenocortical cells).
- Agonist: ACTH (1-24) or ACTH (1-39).
- Antagonist: **ACTH (11-24)**.
- Cell Culture Medium.
- Stimulation Buffer: (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
- cAMP Assay Kit: (e.g., ELISA, HTRF, or other commercially available kits).

Workflow Diagram:





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**Figure 3.** Workflow for a functional antagonism assay measuring cAMP.

Procedure:

- **Cell Seeding:** Seed the MC2R-expressing cells into a 96-well plate and culture until they reach the desired confluency.

- **Pre-incubation with Antagonist:** Remove the culture medium and wash the cells. Add stimulation buffer containing increasing concentrations of **ACTH (11-24)** to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- **Agonist Stimulation:** Add a fixed concentration of ACTH (1-24) (typically the EC50 or EC80 concentration for cAMP production) to the wells already containing the antagonist.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.
- **Cell Lysis:** Terminate the stimulation by removing the buffer and lysing the cells according to the instructions of the chosen cAMP assay kit.
- **cAMP Measurement:** Measure the intracellular cAMP concentration using a suitable cAMP assay kit.
- **Data Analysis:**
  - Plot the measured cAMP levels against the logarithm of the **ACTH (11-24)** concentration.
  - Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value for the antagonist activity of **ACTH (11-24)**.

## Conclusion

**ACTH (11-24)** serves as a specific and potent competitive antagonist of the MC2R. The protocols and data presented herein provide a framework for utilizing this peptide fragment in competitive binding and functional assays. These studies are essential for elucidating the molecular mechanisms of ACTH receptor activation and for the screening and characterization of novel modulators of the HPA axis. Careful optimization of assay conditions, including cell density, ligand concentrations, and incubation times, is recommended to ensure robust and reproducible results.

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## References

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